molecular formula C21H21FN2O3S B2742077 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide CAS No. 946251-02-1

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2742077
CAS No.: 946251-02-1
M. Wt: 400.47
InChI Key: FXWBVLUDVQOQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2, a methyl group at position 4, and a phenoxyacetamide side chain at position 3. The 3-methoxyphenoxy moiety and ethyl linker further diversify its structure. Such modifications are critical for optimizing pharmacological properties, including target binding affinity, metabolic stability, and solubility .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-14-19(28-21(24-14)15-5-3-6-16(22)11-15)9-10-23-20(25)13-27-18-8-4-7-17(12-18)26-2/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWBVLUDVQOQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure that combines various functional groups, which play significant roles in its biological activity. The key components include:

  • Thiazole Ring : Known for its biological reactivity and ability to interact with various biomolecules.
  • Fluorophenyl Group : Enhances binding affinity to targets due to the electron-withdrawing nature of fluorine.
  • Methoxyphenoxy Moiety : Contributes to lipophilicity and may affect the compound's pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or disrupt cellular processes. The thiazole ring's interaction with biological macromolecules can lead to:

  • Enzyme Inhibition : The compound may mimic natural substrates, thus inhibiting enzyme activity.
  • Cellular Pathway Modulation : It can affect signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Data

Recent studies have highlighted the biological activities of this compound in various contexts:

Activity Model/System Effect/Outcome Reference
Anticancer ActivityMulticellular spheroidsInduction of apoptosis in cancer cells
Enzyme Inhibition (PTP1B)In vitro assaysIC50 = 74 µM; significant reduction in blood glucose levels in diabetic models
Lipid Accumulation Inhibition3T3-L1 adipocytesReduced lipid accumulation

1. Anticancer Screening

In a study aimed at identifying novel anticancer compounds, this compound was tested on multicellular spheroids. The results indicated a significant induction of apoptosis, suggesting potential as an anticancer agent. The study utilized high-throughput screening methodologies to assess the compound's efficacy against various cancer cell lines.

2. Diabetes Model

Research involving streptozotocin-induced diabetic rats demonstrated that administration of the compound at a dose of 100 mg/kg resulted in a notable decrease in blood glucose levels by approximately 21.4%. This effect was linked to the inhibition of protein tyrosine phosphatase 1B (PTP1B), indicating its potential as an antidiabetic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Derivatives

a) Compound 9b ()
  • Structure: N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide.
  • Key Differences: Fluorophenyl Position: 4-Fluorophenyl (para) vs. 3-fluorophenyl (meta) in the target compound. Meta-substitution may alter steric interactions with target proteins . Side Chain: Incorporates a benzodiazolyl-triazole-phenoxymethyl group instead of a 3-methoxyphenoxyacetamide. This difference likely impacts solubility and binding kinetics.
b) Compound 9c ()
  • Structure : Similar to 9b but with a 4-bromophenyl substituent.
  • Comparison : Bromine’s larger atomic radius and lipophilicity compared to fluorine may enhance membrane permeability but reduce metabolic stability .
c) 3c-I/3c-A Tautomers ()
  • Structure: N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide.
  • Key Insight : Exists as a 1:1 tautomeric mixture, which could complicate pharmacological profiling. The target compound’s rigid thiazole core avoids such tautomerism, enhancing stability .

Acetamide-Functionalized Heterocycles

a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
  • Structure : Benzothiazole core with a trifluoromethyl group and 3-methoxyphenylacetamide.
  • Comparison: Core Heterocycle: Benzothiazole vs. thiazole. Benzothiazoles often exhibit enhanced π-π stacking but reduced metabolic clearance compared to thiazoles.
b) Anti-Exudative Acetamides ()
  • Structure: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.
  • Activity: Demonstrated anti-inflammatory activity comparable to diclofenac sodium. The target compound’s thiazole and methoxyphenoxy groups may confer distinct selectivity for inflammatory pathways .

Substituent Position and Electronic Effects

  • 3-Methoxyphenoxy vs. 4-Ethoxyphenyl (): Methoxy at position 3 (meta) may reduce electron-donating effects compared to para-substituted ethoxy groups, influencing receptor binding. Ethoxy groups (e.g., in ) enhance lipophilicity but may increase susceptibility to oxidative metabolism .

Research Implications and Gaps

  • Biological Data : While docking studies for similar compounds () suggest binding interactions, in vitro/in vivo data for the target compound are absent. Comparative studies on kinase inhibition or metabolic stability are needed.
  • Substituent Optimization : Para-substituted fluorophenyl groups (e.g., 9b) or trifluoromethyl moieties () may improve potency but require toxicity profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.